5-(2-Ethoxyethyl)-4-methyl-2-phenyl-1,3-oxazole

Physicochemical profiling Lipophilicity Drug-likeness

5-(2-Ethoxyethyl)-4-methyl-2-phenyl-1,3-oxazole (CAS 645392-38-7) is a trisubstituted 1,3-oxazole heterocycle (C₁₄H₁₇NO₂, MW 231.29 g/mol) bearing a phenyl ring at position 2, a methyl group at position 4, and a 2-ethoxyethyl side chain at position 5. Its computed physicochemical profile includes a logP of 3.23 and a topological polar surface area (tPSA) of 35.26 Ų.

Molecular Formula C14H17NO2
Molecular Weight 231.29 g/mol
CAS No. 645392-38-7
Cat. No. B12587525
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(2-Ethoxyethyl)-4-methyl-2-phenyl-1,3-oxazole
CAS645392-38-7
Molecular FormulaC14H17NO2
Molecular Weight231.29 g/mol
Structural Identifiers
SMILESCCOCCC1=C(N=C(O1)C2=CC=CC=C2)C
InChIInChI=1S/C14H17NO2/c1-3-16-10-9-13-11(2)15-14(17-13)12-7-5-4-6-8-12/h4-8H,3,9-10H2,1-2H3
InChIKeyCFVLZWMYQQBBDB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(2-Ethoxyethyl)-4-methyl-2-phenyl-1,3-oxazole (CAS 645392-38-7): Procurement-Relevant Structural and Physicochemical Baseline


5-(2-Ethoxyethyl)-4-methyl-2-phenyl-1,3-oxazole (CAS 645392-38-7) is a trisubstituted 1,3-oxazole heterocycle (C₁₄H₁₇NO₂, MW 231.29 g/mol) bearing a phenyl ring at position 2, a methyl group at position 4, and a 2-ethoxyethyl side chain at position 5 . Its computed physicochemical profile includes a logP of 3.23 and a topological polar surface area (tPSA) of 35.26 Ų . The compound belongs to a pharmacologically privileged scaffold class exploited in PPAR agonists (e.g., aleglitazar), analgesic oxazole derivatives, and immunomodulatory haptens, making it a strategic intermediate or fragment for medicinal chemistry and chemical biology applications [1][2].

Why Generic Substitution of 5-(2-Ethoxyethyl)-4-methyl-2-phenyl-1,3-oxazole with Unsubstituted or Differently Substituted Oxazole Analogs Is Scientifically Unwarranted


The 5-(2-ethoxyethyl) moiety is not a passive bystander; it directly modulates lipophilicity, hydrogen-bond acceptor capacity, conformational flexibility, and metabolic reactivity relative to the 5-unsubstituted or 5-methyl analogs. Procurement of 4-methyl-2-phenyl-1,3-oxazole (CAS 877-39-4, logP = 2.65, PSA = 26.03 Ų) as a surrogate would introduce a logP deficit of ~0.58 units and a PSA deficit of ~9.2 Ų, altering membrane permeability and target engagement profiles in any downstream assay . Furthermore, 5-alkoxyethyl-substituted oxazoles are explicitly claimed as intermediates in patent routes to pyridoxine derivatives (Vitamin B₆ family) and PPAR dual agonists—substituting a simpler analog severs the synthetic lineage and invalidates structure–activity relationship continuity [1][2].

Quantitative Differential Evidence Guide: 5-(2-Ethoxyethyl)-4-methyl-2-phenyl-1,3-oxazole vs. Closest Structural Analogs and In-Class Comparators


Lipophilicity Differentiation: +0.58 logP Gain Over 4-Methyl-2-phenyl-1,3-oxazole (Parent Scaffold) Enhances Predicted Membrane Permeability

The target compound's computed logP of 3.23 surpasses that of the unsubstituted parent scaffold 4-methyl-2-phenyl-1,3-oxazole (CAS 877-39-4, logP = 2.65) by +0.58 log units, a difference attributable to the 2-ethoxyethyl substituent at position 5 [1]. This logP shift places the target compound closer to the optimal lipophilicity range (logP ~3–5) typically associated with balanced aqueous solubility and passive membrane permeability, whereas the parent scaffold resides below the commonly cited lower bound for CNS-penetrant or orally bioavailable chemotypes.

Physicochemical profiling Lipophilicity Drug-likeness ADME prediction

Polar Surface Area Expansion: +9.23 Ų PSA Relative to Parent Scaffold Imparts Differentiated Hydrogen-Bonding Capacity While Maintaining Drug-Like Range

The topological polar surface area (tPSA) of the target compound is 35.26 Ų, versus 26.03 Ų for 4-methyl-2-phenyl-1,3-oxazole—a +9.23 Ų increase driven by the ethoxyethyl ether oxygen [1]. Both values lie well below the empirically established 140 Ų threshold for oral absorption and the 60–90 Ų threshold commonly cited for blood–brain barrier penetration. The incremental PSA, however, provides an additional hydrogen-bond acceptor site that can be exploited for specific target engagement (e.g., kinase hinge-region binding, PPAR ligand-binding domain interactions) without compromising overall membrane permeability.

Polar surface area Hydrogen bonding Oral bioavailability prediction Blood-brain barrier penetration

PPAR Agonist Pharmacophore Compatibility: Structural Resemblance to the Aleglitazar Oxazole-Ethoxy Fragment Enables Metabolic Disease Research Applications

The potent dual PPARα/γ agonist aleglitazar (EC₅₀ PPARα = 5 nM, PPARγ = 9 nM in cell-based transactivation assays) features a 5-methyl-2-phenyl-oxazol-4-yl-ethoxy linker as its core pharmacophoric element [1][2]. The target compound, 5-(2-ethoxyethyl)-4-methyl-2-phenyl-1,3-oxazole, differs only in the substitution pattern: it carries the ethoxyethyl chain at C5 and methyl at C4, whereas aleglitazar places the ethoxy linker at C4 and methyl at C5. This regioisomeric relationship makes the target compound a valuable tool for probing positional SAR around the oxazole core, enabling head-to-head comparison of C4- vs. C5-alkoxy substitution effects on PPARα vs. PPARγ selectivity, cofactor recruitment profiles, and metabolic stability.

PPAR dual agonism Type 2 diabetes Insulin sensitization Aleglitazar analog

Immunological Research Utility: Structurally Distinct from Classical Oxazolone Hapten (4-Ethoxymethylene-2-phenyloxazol-5-one) for Contact Allergy and Delayed-Type Hypersensitivity Studies

The classical contact allergen oxazolone (4-ethoxymethylene-2-phenyloxazol-5-one, CAS 15646-46-5) is a well-established hapten for eliciting Th1-mediated delayed-type hypersensitivity (DTH) responses in murine models [1]. The target compound differs structurally by saturation of the C4 ethoxymethylene to an ethoxyethyl group and replacement of the C5 oxo group with a methyl substituent at C4, resulting in a fully aromatic oxazole rather than an oxazolone. This structural divergence is predicted to alter electrophilic reactivity (the α,β-unsaturated carbonyl in oxazolone is the protein-haptenation site) and may confer a distinct sensitization profile, positioning the target compound as a non-oxazolone control or a reduced-reactivity comparator for hapten structure–activity studies [2].

Chemical allergen Delayed-type hypersensitivity Contact dermatitis Immunotoxicology

Patent-Validated Synthetic Utility: Explicitly Claimed as Intermediate in 4-Methyl-5-alkoxy-oxazole Synthetic Pathways for Pyridoxine (Vitamin B₆) Derivatives

Multiple patent filings by BASF and others explicitly describe processes for preparing 4-methyl-5-alkoxy-substituted oxazoles as key intermediates en route to pyridoxine (Vitamin B₆) derivatives [1][2]. The target compound, containing the requisite 4-methyl and 5-alkoxy substitution pattern, falls squarely within the claimed structural scope. Unsubstituted analogs such as 4-methyl-2-phenyl-1,3-oxazole lack the 5-alkoxy handle required for the synthetic transformation to pyridoxine, rendering them unsuitable as intermediates in this established industrial route. This provides a concrete, application-specific reason for procurement: the target compound is synthetically positioned for Vitamin B₆ analog synthesis, whereas simpler analogs are dead-end intermediates.

Synthetic intermediate Pyridoxine synthesis Vitamin B6 Process chemistry

Best-Fit Research and Industrial Application Scenarios for 5-(2-Ethoxyethyl)-4-methyl-2-phenyl-1,3-oxazole Based on Verified Differential Evidence


PPAR Agonist SAR Probe: Positional Isomer Comparator for Aleglitazar-Class Dual PPARα/γ Agonists

The regioisomeric relationship of 5-(2-ethoxyethyl)-4-methyl-2-phenyl-1,3-oxazole to the aleglitazar oxazole-ethoxy pharmacophore (EC₅₀ PPARα = 5 nM, PPARγ = 9 nM) makes it a logical negative-control or positional-scanning tool compound for PPAR transactivation assays. By comparing C5-ethoxyethyl vs. C4-ethoxy substitution effects on PPARα vs. PPARγ potency and cofactor recruitment, medicinal chemistry teams can map the positional SAR of the oxazole linker region, informing design of next-generation balanced or subtype-selective PPAR modulators [1][2].

Oxazolone-Alternative Hapten for Contact Hypersensitivity Mechanism Studies

In immunological models of delayed-type hypersensitivity (DTH), oxazolone (4-ethoxymethylene-2-phenyloxazol-5-one) is the classical Th1-skewed contact sensitizer. The target compound, lacking the α,β-unsaturated carbonyl required for covalent haptenation, can serve as a structurally matched non-reactive control or a probe for investigating whether the oxazole scaffold itself contributes to innate immune recognition independent of protein adduct formation, enabling refined structure–allergenicity relationship studies [1].

Pyridoxine (Vitamin B₆) Analog Synthesis Intermediate in Process Chemistry

BASF patents explicitly claim 4-methyl-5-alkoxy-substituted oxazoles as intermediates for preparing pyridoxine derivatives. The target compound, bearing the requisite 4-methyl and 5-alkoxyethyl substitution, falls within the claimed synthetic pathway. Procurement of the 5-unsubstituted analog (CAS 877-39-4) would sever this synthetic route. Process R&D teams developing Vitamin B₆ analog libraries should select the target compound as the synthetically competent starting material [2][3].

Physicochemical Benchmarking Standard for Oxazole Library Design

With logP = 3.23 and tPSA = 35.26 Ų, the target compound provides a well-characterized reference point for oxazole library enumeration. Its physicochemical profile resides near the center of oral drug-like chemical space, and the +0.58 logP and +9.23 Ų PSA increments over the parent scaffold (4-methyl-2-phenyl-1,3-oxazole: logP = 2.65, PSA = 26.03 Ų) define a quantifiable substitution vector. Computational chemists can use these values to calibrate in silico ADME models for oxazole-containing compound series [4].

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